4-Hexyloxy-4ʹ-(3-methoxyphenyl)benzophenone

Übersicht

Beschreibung

Es wurde auf seine Auswirkungen auf verschiedene Krankheiten, einschließlich Diabetes und Leberfibrose, untersucht . Diese Verbindung ist bekannt für ihre Fähigkeit, den Kernfaktor-Erythroid 2-assoziierten Faktor 2 (Nrf2) zu aktivieren, einen Schlüsselregulator der antioxidativen Expression .

Herstellungsmethoden

Die Syntheseroute für HX-1171 beinhaltet die Alkylierung von 2,3,5-Trimethylhydrochinon mit Hexylbromid unter basischen Bedingungen Die Reaktion wird typischerweise in Gegenwart einer Base wie Kaliumcarbonat in einem Lösungsmittel wie Dimethylformamid durchgeführt. Die Reaktionsmischung wird erhitzt, um den Alkylierungsprozess zu erleichtern, was zur Bildung von HX-1171 führt.

Wissenschaftliche Forschungsanwendungen

HX-1171 wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht. Im Bereich der Medizin hat es sich bei der Behandlung von Diabetes als vielversprechend erwiesen, indem es die Insulinausschüttung erhöht und den oxidativen Stress in den Betazellen der Bauchspeicheldrüse reduziert . Es wurde auch auf sein Potenzial zur Behandlung von Leberfibrose untersucht, indem es die Kollagenansammlung reduziert und die Leberfunktion verbessert . Zusätzlich zu seinen medizinischen Anwendungen wird HX-1171 auch in der Forschung im Zusammenhang mit oxidativem Stress und antioxidativen Mechanismen verwendet.

Wirkmechanismus

Der primäre Wirkmechanismus von HX-1171 beinhaltet die Aktivierung des Kernfaktors-Erythroid 2-assoziierten Faktors 2 (Nrf2) . Nrf2 ist ein Transkriptionsfaktor, der die Expression von antioxidativen Enzymen wie NAD(P)H-Chinon-Dehydrogenase 1 (NQO1) und Hämoxygenase 1 (HMOX1) reguliert . Durch die Aktivierung von Nrf2 verstärkt HX-1171 die zelluläre antioxidative Reaktion, reduziert den oxidativen Stress und schützt Zellen vor Schäden.

Wirkmechanismus

Target of Action

HTHQ, also known as 4-(Hexyloxy)-2,3,6-trimethylphenol, is a potent lipophilic phenolic antioxidant . It has been found to interact directly with reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen . ROS play a crucial role in cell signaling and homeostasis, but when their concentrations increase dramatically, it can result in significant damage to cell structures, a condition known as oxidative stress .

Mode of Action

HTHQ exhibits its antioxidant activity by directly reacting with ROS and scavenging them to form more stable free radicals . This action helps to neutralize the harmful effects of ROS, thereby protecting cells from oxidative stress .

Biochemical Pathways

It has been observed that hthq can modulate oxidative stress-related signaling pathways . For instance, in a study on l-DOPA-induced cytotoxicity in PC12 cells, HTHQ was found to inhibit the phosphorylation of sustained extracellular signal-regulated kinases (ERK1/2), p38 mitogen-activated protein kinase (MAPK), and c-Jun N-terminal kinase (JNK1/2) . It also normalized l-DOPA-reduced Bcl-2-associated death protein (Bad) phosphorylation and Bcl-2-associated X protein (Bax) expression, promoting cell survival .

Result of Action

The primary result of HTHQ’s action is the protection of cells from oxidative stress-induced damage . By scavenging ROS and modulating oxidative stress-related signaling pathways, HTHQ can prevent cell death and promote cell survival . This suggests that HTHQ may have potential therapeutic applications in conditions characterized by oxidative stress.

Biochemische Analyse

Biochemical Properties

1-O-Hexyl-2,3,5-trimethylhydroquinone interacts with various enzymes and proteins in biochemical reactions. It has been found to inhibit the phosphorylation of sustained extracellular signal-regulated kinases (ERK1/2), p38 mitogen-activated protein kinase (MAPK), and c-Jun N-terminal kinase (JNK1/2) . This compound also normalizes the reduced Bcl-2-associated death protein (Bad) phosphorylation and Bcl-2-associated X protein (Bax) expression, promoting cell survival .

Cellular Effects

1-O-Hexyl-2,3,5-trimethylhydroquinone has been shown to have protective effects against l-DOPA-induced cell death in PC12 cells . It also ameliorates cerebral ischemia/reperfusion (I/R) injury, as demonstrated by the decreased infarct volume ratio, neurological deficits, oxidative stress, and neuronal apoptosis .

Molecular Mechanism

The molecular mechanism of action of 1-O-Hexyl-2,3,5-trimethylhydroquinone involves its antioxidative activity. It directly reacts with reactive oxygen species (ROS) and scavenges them to form more stable free radicals . This compound also modulates the ERK1/2-p38MAPK-JNK1/2-Bad-Bax signaling pathway, thereby exhibiting protective effects against l-DOPA-induced cell death .

Dosage Effects in Animal Models

In animal models, 1-O-Hexyl-2,3,5-trimethylhydroquinone has been shown to prevent experimental hepatic fibrosis induced by dimethylnitrosamine (DMN) in male SD rats . The compound was orally administered at dosages of 50, 100, and 200 mg/kg . In the groups receiving 100 and 200 mg/kg of the compound, relative liver weight and serum chemistry level improved significantly .

Vorbereitungsmethoden

The synthetic route for HX-1171 involves the alkylation of 2,3,5-trimethylhydroquinone with hexyl bromide under basic conditions The reaction is typically carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of HX-1171

Analyse Chemischer Reaktionen

HX-1171 durchläuft verschiedene chemische Reaktionen, darunter Oxidation und Reduktion. Als Antioxidans kann es Elektronen spenden, um reaktive Sauerstoffspezies (ROS) zu neutralisieren, wodurch es selbst oxidiert wird . Übliche Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.

Vergleich Mit ähnlichen Verbindungen

HX-1171 ähnelt anderen Antioxidantien wie d,l-α-Tocopherol (Vitamin E) in seiner Fähigkeit, reaktive Sauerstoffspezies zu neutralisieren . HX-1171 hat eine höhere Anti-Lipid-Peroxidationsaktivität als d,l-α-Tocopherol gezeigt . Andere ähnliche Verbindungen sind 4-Alkoxyphenole, die ebenfalls antioxidative Eigenschaften besitzen . Die Einzigartigkeit von HX-1171 liegt in seiner spezifischen Aktivierung von Nrf2 und seinen potenziellen therapeutischen Anwendungen bei Krankheiten wie Diabetes und Leberfibrose.

Eigenschaften

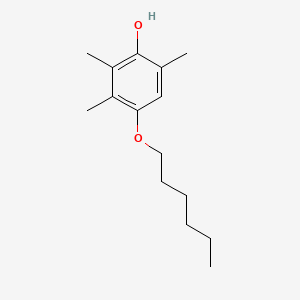

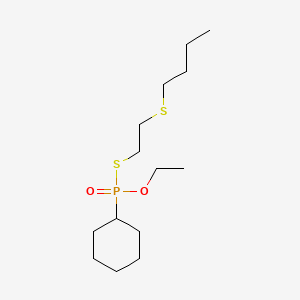

IUPAC Name |

4-hexoxy-2,3,6-trimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-5-6-7-8-9-17-14-10-11(2)15(16)13(4)12(14)3/h10,16H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMNQRRJNBCQJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C(=C(C(=C1)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020697 | |

| Record name | 1-O-Hexyl-2,3,5-trimethylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148081-72-5 | |

| Record name | HTHQ | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148081-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-O-Hexyl-2,3,5-trimethylhydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148081725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HX-1171 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12162 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-O-Hexyl-2,3,5-trimethylhydroquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HX-1171 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70BK60I8RP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R,9R,10R,13S,14S)-5,5,9,14-Tetramethyltetracyclo[11.2.1.01,10.04,9]hexadec-7-ene](/img/structure/B1673351.png)

![N-Hydroxy-3-[6-oxo-1-(3-phenylpropyl)-2,3-dihydropyridin-5-yl]propanamide](/img/structure/B1673365.png)